2-(2-chlorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide
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Overview
Description
2-(2-chlorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a chlorophenyl group, a pyridinyl group, and an azetidine ring, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide typically involves multiple steps:
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Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a pyridinyl-substituted amine, cyclization can be achieved using reagents like sodium hydride (NaH) and a suitable halogenated compound.
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Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a nucleophilic substitution reaction. This step often involves the use of 2-chlorobenzyl chloride and a base such as potassium carbonate (K2CO3) to facilitate the substitution.
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Acetylation: : The final step involves the acetylation of the intermediate product to form the acetamide. This can be achieved using acetic anhydride (Ac2O) in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen atom of the azetidine ring. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the carbonyl group of the acetamide, converting it to an amine. Reagents like lithium aluminum hydride (LiAlH4) are typically used.
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Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NaOMe, potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of N-oxides
Reduction: Formation of amines
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
2-(2-chlorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide has several applications in scientific research:
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Medicinal Chemistry: : This compound is studied for its potential pharmacological properties, including its role as a ligand for various receptors in the central nervous system.
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Biological Studies: : It is used in the study of enzyme inhibition and receptor binding assays to understand its interaction with biological targets.
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Industrial Applications: : The compound is explored for its potential use in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-(2-chlorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide
- **2-(2-chlorophenyl)-N-methyl-N-[1-(pyridin-3-yl)azetidin-3-yl]acetamide
- **2-(2-chlorophenyl)-N-methyl-N-[1-(pyridin-4-yl)azetidin-3-yl]acetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which influences its binding affinity and selectivity for molecular targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c1-20(17(22)10-13-6-2-3-7-15(13)18)14-11-21(12-14)16-8-4-5-9-19-16/h2-9,14H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZSKDUOVRNRKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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